N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyclopropyl group, a tetrahydrofuran ring, and a nicotinamide moiety. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The cyclopropyl group and the tetrahydrofuran ring are then introduced through a series of chemical reactions. Common synthetic routes include the use of cyclopropyl bromide and tetrahydrofuran-3-ol as starting materials, which are reacted under specific conditions to form the desired compound. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include sodium azide and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in DNA replication and repair .
Comparison with Similar Compounds
N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can be compared with other similar compounds, such as:
N-cyclopropyl-6-((tetrahydrofuran-2-yl)oxy)nicotinamide: This compound differs by the position of the oxygen atom in the tetrahydrofuran ring, which can affect its chemical and biological properties.
N-cyclopropyl-6-((tetrahydropyran-3-yl)oxy)nicotinamide: The substitution of tetrahydrofuran with tetrahydropyran introduces a different ring size, potentially altering its reactivity and interactions with biological targets.
N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)pyridine: Replacing the nicotinamide moiety with pyridine can change the compound’s electronic properties and its ability to participate in specific reactions.
Properties
IUPAC Name |
N-cyclopropyl-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(15-10-2-3-10)9-1-4-12(14-7-9)18-11-5-6-17-8-11/h1,4,7,10-11H,2-3,5-6,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGYIHWVRHKEDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.